molecular formula C10H9ClF5N5O2 B12340788 (E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine

(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine

Cat. No.: B12340788
M. Wt: 361.65 g/mol
InChI Key: HSOHJFHJAMEGLO-UHFFFAOYSA-N
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Description

(E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes both fluorine and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’‘-nitroguanidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a difluoroethylating agent under controlled conditions to introduce the difluoroethyl group. This intermediate is then reacted with N-methyl-N’'-nitroguanidine to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and safety. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Studies have shown that it can inhibit certain enzymes, making it a candidate for drug development .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is beneficial .

Industry

In the industrial sector, (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new pesticides and herbicides .

Mechanism of Action

The mechanism of action of (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is unique due to its combination of difluoroethyl and nitroguanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H9ClF5N5O2

Molecular Weight

361.65 g/mol

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-3-methyl-2-nitroguanidine

InChI

InChI=1S/C10H9ClF5N5O2/c1-17-8(20-21(22)23)19-4-9(12,13)7-6(11)2-5(3-18-7)10(14,15)16/h2-3H,4H2,1H3,(H2,17,19,20)

InChI Key

HSOHJFHJAMEGLO-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F

Origin of Product

United States

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